molecular formula C22H18N4O4S B2907790 6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one CAS No. 1115915-24-6

6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2907790
CAS No.: 1115915-24-6
M. Wt: 434.47
InChI Key: ZEWRXCAEISDDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a pyridazinone core fused with a 1,3-benzodioxole group and a 1,2,4-oxadiazole ring substituted with a methylsulfanylphenyl moiety. The methylsulfanyl and oxadiazole substituents likely enhance lipophilicity and metabolic stability, key factors in drug design .

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-31-16-5-2-14(3-6-16)22-23-20(30-25-22)10-11-26-21(27)9-7-17(24-26)15-4-8-18-19(12-15)29-13-28-18/h2-9,12H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWRXCAEISDDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one typically involves multiple steps. One common method includes the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine and sodium nitrite, under acidic conditions.

    Introduction of Cyclooctyl Group: The cyclooctyl group can be introduced via nucleophilic substitution reactions using cyclooctyl halides.

    Attachment of Fluorobenzyl Group: The fluorobenzyl group can be attached through a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and a suitable catalyst.

    Formation of Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with metal ions and enzymes, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity. The cyclooctyl group can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs share core heterocyclic motifs but differ in substituents, influencing their physicochemical and biological properties. Key comparisons include:

Compound Name / CAS Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Features References
Target Compound C22H18N4O4S 434.47 Pyridazinone, 1,2,4-oxadiazole, benzodioxole, methylsulfanyl Combines benzodioxole (electron-rich) with oxadiazole (hydrogen-bond acceptor)
6-((4-Ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methoxy)-2-phenyl-3(2H)-pyridazinone / 692737-13-6 C23H23N5O2S 433.53 Pyridazinone, 1,2,4-triazole, methylbenzylsulfanyl Triazole replaces oxadiazole; higher nitrogen content may improve solubility
4-(3-(1-{[3-(2-Methoxyethoxy)phenyl]methyl}-6-oxo-1,6-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylbenzene-1-sulfonamide / 1571028-37-9 C27H27N5O6S 549.60 Oxadiazole, sulfonamide, methoxyethoxy Sulfonamide group enhances hydrogen-bonding capacity; larger molecular weight
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2] C17H14Cl2N4O 377.22 Pyridazinone, pyrazole, dichlorophenyl Chlorine atoms increase electronegativity and potential bioactivity

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s methylsulfanyl and benzodioxole groups confer moderate lipophilicity, comparable to the triazole analog (logP ~3.5 estimated) . The sulfonamide derivative exhibits higher polarity due to its sulfonamide and methoxyethoxy groups.
  • Binding Interactions : The oxadiazole’s nitrogen atoms may act as hydrogen-bond acceptors, similar to the triazole in CAS 692737-13-6 , but with distinct spatial orientations affecting target selectivity.

Biological Activity

The compound 6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be described using the following features:

  • Core Structure : The compound contains a pyridazinone core linked to a benzodioxole moiety and an oxadiazole group.
  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 378.43 g/mol

Biological Activity Overview

Research has indicated that compounds with similar structural motifs often exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound are yet to be extensively documented; however, insights can be drawn from related compounds.

Anticancer Activity

  • Mechanism of Action : Compounds containing oxadiazole rings have been shown to inhibit key enzymes involved in cancer cell proliferation. For example, derivatives of oxadiazoles have demonstrated activity against telomerase and topoisomerase enzymes .
  • Case Studies :
    • A study on related oxadiazole derivatives indicated significant growth inhibition in various cancer cell lines at micromolar concentrations .
    • Another investigation reported that similar compounds induced apoptosis in cancer cells by activating the caspase pathway .

Table 1: Biological Activity of Related Compounds

Compound NameActivity TypeConcentration (µM)Reference
Oxadiazole Derivative AAnticancer0.5 - 10
Benzodioxole Derivative BAntimicrobial1 - 50
Pyridazinone Derivative CAnti-inflammatory0.1 - 5

Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds similar to This compound . Key findings include:

  • Synthesis Techniques : Microwave-assisted synthesis has been employed to enhance yield and purity in the preparation of related compounds .
  • In Vitro Studies : Preliminary in vitro assays indicate that such compounds may exhibit cytotoxic effects on specific cancer cell lines through mechanisms involving oxidative stress and apoptosis induction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.